3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile
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Overview
Description
“3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile” is a chemical compound with the CAS Number: 338402-44-1 . It has a molecular weight of 323.2 and its IUPAC name is 3- { [ (1E)-3- (2,5-dichloro-3-thienyl)-3-oxo-1-propenyl]amino}benzonitrile .
Synthesis Analysis
A new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H8Cl2N2OS/c15-13-7-11 (14 (16)20-13)12 (19)4-5-18-10-3-1-2-9 (6-10)8-17/h1-7,18H/b5-4+ .Chemical Reactions Analysis
The compound was synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .Physical And Chemical Properties Analysis
The compound is a solid .Scientific Research Applications
Organic Synthesis and Chemical Reactivity :
- The compound has been used in the synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives, showcasing its utility in constructing complex heterocyclic structures (Farag, Dawood, & Kandeel, 1997).
- It's also involved in reactions leading to various oxazole derivatives, indicating its potential in synthesizing diverse organic molecules (Shablykin, Chumachenko, & Brovarets, 2010).
Medicinal Chemistry and Pharmacology :
- Benzothiazole derivatives, closely related to the chemical , have shown potent and selective antitumor activity, suggesting its potential application in developing new anticancer agents (Chua et al., 1999).
- Some derivatives have been explored for their antimicrobial and antifungal activities, indicating their use in developing new antimicrobial agents (Patel & Agravat, 2007).
Material Science :
- Research has also been conducted on benzothiophene-substituted oxime ether strobilurins for fungicidal activities, which could have applications in agricultural chemistry (Tu et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-13-7-11(14(16)20-13)12(19)4-5-18-10-3-1-2-9(6-10)8-17/h1-7,18H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCTZDEOKGVOV-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile |
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